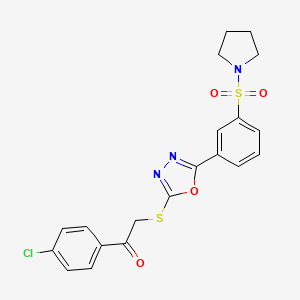

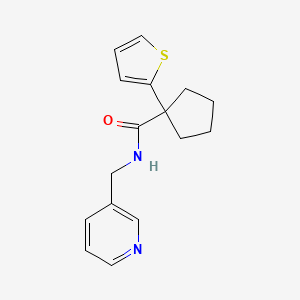

![molecular formula C19H16N6O2 B2429588 (E)-N'-méthoxy-N-[7-(4-phénoxyphényl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]méthanimidamide CAS No. 303145-99-5](/img/structure/B2429588.png)

(E)-N'-méthoxy-N-[7-(4-phénoxyphényl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]méthanimidamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-N'-methoxy-N-[7-(4-phenoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide is a useful research compound. Its molecular formula is C19H16N6O2 and its molecular weight is 360.377. The purity is usually 95%.

BenchChem offers high-quality (E)-N'-methoxy-N-[7-(4-phenoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N'-methoxy-N-[7-(4-phenoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chimie organique de synthèse

Ce composé est impliqué dans la synthèse de 1,2,4-triazolo[1,5-a]pyridines à partir d'énamnonitriles . Cette réaction en tandem implique l'utilisation d'énamnonitriles et de benzohydrazides, un mécanisme de transamidation suivi d'une addition nucléophile avec le nitrile, et une condensation subséquente pour donner le composé cible en un temps de réaction court .

Chimie médicinale

La 1,2,4-triazolo[1,5-a]pyridine, une structure de base de ce composé, est présente dans de nombreux produits naturels présentant une immense activité biologique . Elle présente de nombreuses activités, notamment en agissant comme agonistes inverses RORγt, inhibiteurs PHD-1, JAK1 et JAK2 .

Traitement des maladies

Ces types de composés sont utilisés dans le traitement des maladies cardiovasculaires, du diabète de type 2 et des troubles hyperprolifératifs .

Sciences des matériaux

Ces types de composés ont également diverses applications dans les domaines des sciences des matériaux .

Activité antimalarienne

Ce composé peut être utilisé comme réactif pour la synthèse d'inhibiteurs de la dihydroorotate déshydrogénase présentant une activité antimalarienne .

Liaison à l'ARN HIV TAR

Ce composé peut être utilisé dans les études de l'activité pharmacologique due à la liaison à l'ARN HIV TAR .

Inhibiteurs de la protéase principale du SARS-CoV-2

Les composés de 1,2,4 triazolo[1,5-a]pyrimidin-7-one, dont ce composé fait partie, ont été identifiés comme des inhibiteurs potentiels de la protéase principale du SARS-CoV-2 . Ces composés interagissent efficacement avec les résidus d'acides aminés essentiels du site actif His41, Cys145 et Glu166 .

Candidats médicaments pour la COVID-19

Les mêmes composés ont été identifiés comme des candidats médicaments potentiels pour la COVID-19 par criblage in silico et simulation de dynamique moléculaire .

Mécanisme D'action

Target of Action

Compounds with a similar structure, such as 1,2,4-triazolo[1,5-a]pyridine, have been found to act as rorγt inverse agonists , PHD-1 , JAK1 , and JAK2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction.

Mode of Action

Similar compounds have been shown to bind allosterically at the interface between protein subunits , destabilizing the protein complex and inhibiting its function . This interaction can lead to changes in the protein’s activity and downstream effects on cellular processes.

Result of Action

Compounds with similar structures have been reported to display moderate antiproliferative activities against certain cancer cells , suggesting that this compound may also have potential anticancer effects.

Propriétés

IUPAC Name |

N-methoxy-N'-[7-(4-phenoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N6O2/c1-26-22-13-21-18-23-19-20-12-11-17(25(19)24-18)14-7-9-16(10-8-14)27-15-5-3-2-4-6-15/h2-13H,1H3,(H,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCECCZMWIVSDSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CONC=NC1=NN2C(=CC=NC2=N1)C3=CC=C(C=C3)OC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CON/C=N/C1=NN2C(=CC=NC2=N1)C3=CC=C(C=C3)OC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-bromophenyl)methyl]-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxamide](/img/structure/B2429507.png)

![(2E)-1-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-en-1-one](/img/structure/B2429510.png)

![5-((4-bromobenzyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2429511.png)

![2-chloro-6-fluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2429513.png)

![(Z)-2-Cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2429518.png)

![[5-Chloro-2-(2-propynyloxy)phenyl]methanol](/img/structure/B2429519.png)

![N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[butyl(methyl)sulfamoyl]benzamide](/img/structure/B2429521.png)

![4-[(Dimethylamino)methyl]-5-methylisoxazole-3-carboxylic acid hydrochloride](/img/structure/B2429525.png)

![3-chloro-2,6-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2429527.png)